1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2
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Overview
Description
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 is a synthetic compound characterized by the presence of a triazole ring, a difluorobenzyl group, and a deuterium-labeled methyl ester
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Difluorobenzyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2,6-difluorobenzyl chloride.
Esterification: The carboxylic acid group is esterified using deuterated methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: The compound can be used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in cellular signaling or metabolic processes.
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester: Lacks the difluorobenzyl group, resulting in different chemical reactivity and biological activity.
1-(2,4-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester: Similar structure but with fluorine atoms in different positions, leading to variations in physical and chemical properties.
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester: Contains an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which can influence its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
methyl 1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3/i5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEURJOWGBWEPY-BFWBPSQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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